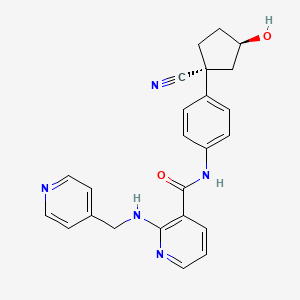

Apatinib metabolite M1-1

Description

Structure

3D Structure

Properties

CAS No. |

1376710-38-1 |

|---|---|

Molecular Formula |

C24H23N5O2 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |

InChI |

InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24+/m1/s1 |

InChI Key |

PIRKQCNHXCEZRZ-YKSBVNFPSA-N |

Isomeric SMILES |

C1C[C@](C[C@@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |

Canonical SMILES |

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Apatinib Metabolism: A Comprehensive Technical Guide to Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of Apatinib metabolites. Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets and inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in antiangiogenic cancer therapy.[1][2] Understanding its metabolic fate is paramount for optimizing therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways, major identified metabolites, quantitative data, and the experimental protocols utilized in their discovery.

Metabolic Pathways of Apatinib

Apatinib undergoes extensive metabolism in humans, with the primary routes of biotransformation including hydroxylation, N-dealkylation, oxidation, and glucuronidation.[3][4][5] The main enzymatic systems responsible for these transformations are Cytochrome P450 (CYP) enzymes, primarily CYP3A4/5, with lesser contributions from CYP2D6, CYP2C9, and CYP2E1.[3][5] Following hydroxylation, glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the main enzyme responsible for the formation of the major circulating metabolite, and both UGT1A4 and UGT2B7 contributing to the formation of other glucuronide conjugates.[3][5]

The key metabolic reactions are:

Major Metabolites of Apatinib

Several metabolites of Apatinib have been identified in human plasma, urine, and feces.[4] Nine major metabolites have been confirmed through comparison with reference standards.[3][4] The major circulating metabolite is the pharmacologically inactive E-3-hydroxy-apatinib-O-glucuronide (M9-2).[3][5] Other significant metabolites include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), and apatinib-25-N-oxide (M1-6).[3][5] While M1-1 shows some pharmacological activity, its contribution is significantly less than that of the parent drug.[3][5] The contributions of M1-2 and M1-6 to the overall pharmacology are considered to be less than 1%.[3][5]

Quantitative Data Summary

The following table summarizes the steady-state exposure of Apatinib and its major metabolites in humans.

| Analyte | % of Parent Drug Exposure (AUC) | Pharmacological Activity |

| Apatinib | 100% | Active |

| E-3-hydroxy-apatinib-O-glucuronide (M9-2) | 125% | Inactive[3][5] |

| E-3-hydroxy-apatinib (M1-1) | 56% | Active (5.42% to 19.3% of parent)[3][5] |

| Apatinib-25-N-oxide (M1-6) | 32% | Minor (<1% of parent)[3][5] |

| Z-3-hydroxy-apatinib (M1-2) | 22% | Minor (<1% of parent)[3][5] |

Experimental Protocols

The identification and quantification of Apatinib metabolites involve a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

-

Objective: To identify the enzymes responsible for Apatinib metabolism.

-

Methodology:

-

Incubation with Human Liver Microsomes (HLMs): Apatinib is incubated with pooled HLMs in the presence of NADPH to initiate phase I metabolism.[6]

-

Incubation with Recombinant CYP Isoforms: To pinpoint the specific CYP enzymes involved, Apatinib is incubated with individual recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2E1).[6]

-

Incubation with UGT Isoforms: To identify the UGT enzymes responsible for glucuronidation, hydroxylated metabolites of Apatinib are incubated with recombinant human UGT isoforms (e.g., UGT1A4, UGT2B7).[3][5]

-

Sample Analysis: The reaction mixtures are analyzed by LC-MS/MS to identify and quantify the metabolites formed.[6]

-

-

Objective: To characterize the metabolic profile and pharmacokinetics of Apatinib and its metabolites in humans.

-

Methodology:

-

Drug Administration: A single oral dose of Apatinib is administered to healthy subjects or patients.

-

Sample Collection: Blood, urine, and feces samples are collected at various time points post-dose.[3][5]

-

Sample Preparation:

-

Sample Analysis: The prepared samples are analyzed using a validated UPLC-MS/MS method for the simultaneous determination of Apatinib and its metabolites.[7][9][10]

-

-

Objective: To separate, detect, and quantify Apatinib and its metabolites.

-

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.[7][9][10]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Conclusion

The metabolism of Apatinib is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. The major circulating metabolite is pharmacologically inactive, and the parent drug is the primary contributor to the overall pharmacological activity.[3][5] The detailed characterization of Apatinib's metabolic profile, achieved through a combination of in vitro and in vivo studies and advanced analytical techniques, is crucial for understanding its disposition and potential drug-drug interactions, thereby guiding its safe and effective clinical use.

References

- 1. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of the main metabolites of Apatinib on CYP450 isozymes in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of the Plasma Concentration of Apatinib by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Apatinib to its M1-1 Metabolite: A Technical Guide

Introduction: Apatinib, an oral tyrosine kinase inhibitor, selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in anti-angiogenesis and cancer therapy. The efficacy and potential for drug-drug interactions of Apatinib are significantly influenced by its metabolic fate. Systemically available Apatinib is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes, into several metabolites. This technical guide provides an in-depth overview of the in vitro metabolism of Apatinib to its major active metabolite, M1-1 (cis-3-hydroxy-apatinib), intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Apatinib to M1-1

The primary biotransformation of Apatinib to its M1-1 and M1-2 metabolites involves hydroxylation. In vitro studies have identified that this reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes. To a lesser extent, other enzymes such as CYP2D6 and CYP2C9 also contribute to its metabolism[1]. The M1-1 metabolite, specifically cis-3-hydroxy-apatinib, retains a portion of the pharmacological activity of the parent drug[1].

Quantitative Data: Inhibitory Potential of Metabolite M1-1

While the precise kinetic parameters (Km, Vmax) for the formation of M1-1 are not publicly detailed, significant data exists regarding the inhibitory effects of the M1-1 metabolite on various CYP450 isozymes. This information is critical for predicting potential drug-drug interactions (DDIs). The following table summarizes the inhibition constants (Ki) and the type of inhibition M1-1 exerts on key CYP enzymes in human liver microsomes (HLMs).

| CYP Isozyme | Inhibition Type | Ki (μM) |

| CYP2B6 | Competitive | 12.280 |

| CYP2C9 | Mixed-type | 0.998 |

| CYP2D6 | Competitive | 2.046 |

| CYP3A4/5 | Noncompetitive | 1.340 |

| Data sourced from Pang et al. (2023)[2]. |

Experimental Protocols

Studying the in vitro metabolism of Apatinib involves two primary methodologies: metabolic stability assays using pooled human liver microsomes (HLMs) and reaction phenotyping using recombinant human CYP enzymes (rhCYPs).

Metabolic Stability and Phenotyping in Human Liver Microsomes (HLMs)

This protocol aims to determine the rate of Apatinib metabolism and identify the primary CYP enzymes involved.

Materials:

-

Apatinib

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Selective CYP chemical inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)

-

Internal Standard (IS), e.g., Vatalanib

-

Acetonitrile (ACN), cold

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Apatinib (e.g., 1 mM) in DMSO or acetonitrile.

-

Prepare working solutions of Apatinib by diluting the stock in the incubation buffer.

-

Prepare HLM suspension in potassium phosphate buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension, Apatinib working solution, and phosphate buffer.

-

For phenotyping, add a selective chemical inhibitor to the respective tubes.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath[2].

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining Apatinib and the formation of the M1-1 metabolite.

-

Recombinant Human CYP Enzyme Assay

This protocol identifies the specific contribution of individual CYP isoforms to the metabolism of Apatinib.

Materials:

-

Recombinant human CYP enzymes (e.g., rhCYP3A4, rhCYP2D6, rhCYP2C9) co-expressed with cytochrome P450 reductase.

-

All other reagents as listed in the HLM protocol.

Procedure:

-

Preparation: The procedure is similar to the HLM assay, but instead of pooled microsomes, individual recombinant CYP isoforms are used. The protein concentration will vary depending on the specific activity of the recombinant enzyme preparation.

-

Incubation:

-

Incubate Apatinib separately with each recombinant CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) in the presence of the NADPH regenerating system.

-

A control incubation without any CYP enzyme should be included to check for non-enzymatic degradation.

-

-

Reaction and Analysis: The reaction initiation, quenching, sample processing, and analysis steps are identical to the HLM protocol. The rate of M1-1 formation in each incubation is measured to determine the relative contribution of each CYP isoform.

Analytical Method: UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and selective quantification of Apatinib and M1-1.

Typical Parameters:

-

Chromatography Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm) is commonly used[3].

-

Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer like ammonium acetate (e.g., 5 mmol/L) with 0.1% formic acid provides good separation[3].

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Apatinib, M1-1, and the internal standard.

References

- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erc.bioscientifica.com [erc.bioscientifica.com]

- 3. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Apatinib Metabolite M1-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition disrupts the downstream signaling pathways crucial for angiogenesis, a vital process for tumor growth and metastasis. Following administration, Apatinib undergoes extensive metabolism, resulting in the formation of several metabolites. Among these, the M1-1 metabolite, identified as cis-3-hydroxy-apatinib, is a notable circulating metabolite with pharmacological activity. Understanding the specific contribution of M1-1 to the overall clinical efficacy and safety profile of Apatinib is crucial for a comprehensive assessment of the drug's action. This technical guide provides an in-depth analysis of the pharmacological activity of the Apatinib metabolite M1-1, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.

Pharmacokinetics and Metabolism of Apatinib

Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 being the major contributors, and to a lesser extent, CYP2D6, CYP2C9, and CYP2E1.[1][2] The biotransformation of Apatinib involves several pathways, including hydroxylation, N-dealkylation, and oxidation, leading to the formation of multiple metabolites.[1]

The steady-state plasma concentrations of Apatinib and its major metabolites have been characterized in human subjects. The M1-1 metabolite, cis-3-hydroxy-apatinib, is one of the significant circulating metabolites.[1] The table below summarizes the key pharmacokinetic parameters of Apatinib and its major metabolites.

Table 1: Steady-State Pharmacokinetic Parameters of Apatinib and its Major Metabolites [1]

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Steady-State Exposure vs. Apatinib |

| Apatinib | 709 ± 253 | 4.1 ± 1.5 | 7684 ± 3163 | 100% |

| M1-1 (cis-3-hydroxy-apatinib) | 215 ± 83 | 5.3 ± 2.2 | 4291 ± 2056 | 56% |

| M1-2 (trans-3-hydroxy-apatinib) | 74.3 ± 36.1 | 6.5 ± 2.9 | 1686 ± 932 | 22% |

| M1-6 (Apatinib-N-oxide) | 128 ± 55 | 5.8 ± 2.5 | 2452 ± 1247 | 32% |

Pharmacological Activity of Apatinib and Metabolite M1-1

Table 2: Pharmacological Activity of Apatinib and Estimated Contribution of Metabolite M1-1

| Compound | Target | IC50 (nM) | Contribution to Overall Pharmacological Activity |

| Apatinib | VEGFR-2 | 1 | Major contributor |

| c-Kit | 429 | Minor contributor | |

| c-Src | 530 | Minor contributor | |

| Ret | 13 | Minor contributor | |

| M1-1 (cis-3-hydroxy-apatinib) | VEGFR-2 | Not Reported | 5.42% to 19.3% of parent drug activity[1][5] |

The data indicates that while Apatinib is the primary contributor to the overall pharmacological activity, the M1-1 metabolite retains a notable fraction of the parent drug's inhibitory potential against VEGFR-2.[1][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches to characterize the pharmacological activity of Apatinib and its metabolites, the following diagrams are provided in the DOT language for Graphviz.

Caption: Apatinib and M1-1 inhibit VEGFR-2 signaling.

References

- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of E-3-Hydroxy-Apatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of E-3-hydroxy-apatinib, a major active metabolite of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, apatinib. While a de novo chemical synthesis protocol is not widely published, this document outlines a standard methodology for its biological generation via in vitro metabolism of the parent drug. Detailed protocols for the characterization of E-3-hydroxy-apatinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of its key physicochemical and pharmacokinetic properties. Furthermore, this guide illustrates the pertinent biological pathways associated with apatinib and its metabolites, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and oncology.

Introduction

Apatinib, a potent and selective small-molecule tyrosine kinase inhibitor of VEGFR-2, has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of solid tumors.[1] The biotransformation of apatinib in humans is extensive, leading to several metabolites, among which E-3-hydroxy-apatinib (also known as trans-3-hydroxy-apatinib or M1-2) is a major circulating and active metabolite.[2] Understanding the synthesis, characterization, and biological activity of this metabolite is crucial for a complete comprehension of apatinib's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.

This guide serves as a technical resource for professionals engaged in the study of apatinib and its metabolites. It consolidates available data on E-3-hydroxy-apatinib and presents it in a structured and accessible format, complete with detailed experimental protocols and visual diagrams of key processes and pathways.

Physicochemical and Pharmacokinetic Properties

A summary of the known quantitative data for E-3-hydroxy-apatinib is presented in the tables below.

Table 1: Physicochemical Properties of E-3-Hydroxy-Apatinib

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅N₅O₂ | [3] (deduced) |

| Molecular Weight | 415.49 g/mol | [3] (deduced) |

| Stereochemistry | Trans configuration of the hydroxyl group on the cyclopentyl ring | [2] |

Table 2: Pharmacokinetic Parameters of Apatinib and its Metabolites (Human Plasma)

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linear Range (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) |

| Apatinib | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |

| trans-3-hydroxy-apatinib (M1-2) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |

| cis-3-hydroxy-apatinib (M1-1) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |

| apatinib-25-N-oxide (M1-6) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |

| cis-3-hydroxy-apatinib-O-glucuronide (M9-2) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |

Data adapted from a study on the simultaneous determination of apatinib and its major metabolites.[2]

Synthesis of E-3-Hydroxy-Apatinib

Experimental Protocol: In Vitro Generation of E-3-Hydroxy-Apatinib

Objective: To generate E-3-hydroxy-apatinib from apatinib using human liver microsomes for subsequent characterization.

Materials:

-

Apatinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Incubator/shaker at 37°C

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add apatinib (dissolved in a small amount of organic solvent like DMSO, with the final solvent concentration being low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied to study reaction kinetics.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, including E-3-hydroxy-apatinib.

-

Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if necessary.

Caption: Workflow for the in vitro generation of E-3-hydroxy-apatinib.

Characterization of E-3-Hydroxy-Apatinib

The primary method for the identification and quantification of E-3-hydroxy-apatinib is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of the metabolite in complex biological matrices.

Experimental Protocol: LC-MS/MS Characterization

Objective: To identify and quantify E-3-hydroxy-apatinib in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the metabolite from the parent drug and other metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for E-3-hydroxy-apatinib and an internal standard need to be determined. For apatinib, a reported transition is m/z 400.2 → 329.2. The transition for E-3-hydroxy-apatinib would be expected at m/z 416.2, with fragmentation patterns to be determined experimentally.

-

Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows.

Procedure:

-

Sample Preparation: As described in the in vitro generation protocol (Section 3.1).

-

Injection: Inject a small volume (e.g., 5 µL) of the sample supernatant onto the LC system.

-

Chromatographic Separation: The analytes are separated on the C18 column based on their hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the column is introduced into the ESI source. The analytes are ionized, and the specific MRM transitions for E-3-hydroxy-apatinib and the internal standard are monitored.

-

Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve and quantify the concentration of E-3-hydroxy-apatinib in the sample.

Caption: Experimental workflow for the LC-MS/MS characterization.

Biological Context: Signaling Pathway

Apatinib exerts its anti-angiogenic effects primarily by inhibiting the VEGFR-2 signaling pathway.[4] This inhibition prevents the proliferation and migration of endothelial cells, which are essential for tumor neovascularization.[1] While the specific activity of E-3-hydroxy-apatinib on this pathway requires further detailed investigation, as an active metabolite, it is presumed to contribute to the overall pharmacological effect of the parent drug by also targeting VEGFR-2.

Caption: Apatinib's inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of E-3-hydroxy-apatinib. While a de novo chemical synthesis is not established in the literature, a robust method for its generation through in vitro metabolism has been presented. The guide also offers a comprehensive protocol for its characterization using LC-MS/MS, a highly sensitive and specific analytical technique. The provided diagrams and data tables serve as a quick reference for researchers. A deeper understanding of the synthesis, properties, and biological activity of E-3-hydroxy-apatinib is essential for the continued development and optimization of apatinib as a therapeutic agent in oncology. Further research into the specific pharmacological and toxicological profile of this major metabolite is warranted.

References

- 1. Apatinib inhibits glycolysis by suppressing the VEGFR2/AKT1/SOX5/GLUT4 signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biotransformation of Apatinib: A Deep Dive into the Formation of the M1-1 Metabolite

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Apatinib, a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), has emerged as a significant therapeutic agent in the treatment of various solid tumors. Understanding its metabolic fate within the human body is crucial for optimizing its clinical efficacy and safety profile. This technical guide provides an in-depth exploration of the biotransformation pathways of Apatinib, with a specific focus on the formation of its major active metabolite, M1-1 (E-3-hydroxy-apatinib). This document details the enzymatic processes involved, presents quantitative data on metabolite exposure, and outlines the experimental protocols used for their characterization.

Biotransformation Pathways of Apatinib

The metabolic journey of Apatinib in humans is complex, involving a series of phase I and phase II reactions that lead to the formation of numerous metabolites. The primary routes of biotransformation include E- and Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and subsequent O-glucuronidation of hydroxylated metabolites.[1] Among the nine major metabolites identified, M1-1, scientifically known as E-3-hydroxy-apatinib, is a significant product of the hydroxylation pathway.[1]

The formation of M1-1 is a critical step in the metabolism of Apatinib, as this metabolite retains a portion of the pharmacological activity of the parent drug. The steady-state plasma exposure of M1-1 has been reported to be approximately 56% of that of Apatinib, contributing to the overall therapeutic effect.[2] The pharmacological activity of M1-1 is estimated to be between 5.42% and 19.3% of the parent compound.

The key enzymatic players in the biotransformation of Apatinib are the cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5 .[1] These enzymes, primarily located in the liver, are responsible for the initial oxidative metabolism of Apatinib. Minor contributions to its metabolism are also made by CYP2D6, CYP2C9, and CYP2E1.[1] The conversion of Apatinib to M1-1 is a direct result of the catalytic activity of these CYP enzymes, specifically through the hydroxylation of the cyclopentyl ring.

References

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Apatinib Metabolite M1-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent oral tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various malignancies. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolism. A comprehensive understanding of the enzymatic pathways responsible for Apatinib's biotransformation is paramount for optimizing its clinical application, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth exploration of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of Apatinib's major metabolite, M1-1 (E-3-hydroxy-apatinib).

Core Concepts: Apatinib Metabolism

Apatinib undergoes extensive metabolism in the body, with CYP3A4 being the primary enzyme responsible for its oxidative biotransformation.[1][2][3][4] To a lesser extent, other cytochrome P450 isozymes, including CYP2D6, CYP2C9, and CYP2E1, contribute to its metabolism.[1][3][4] The metabolic process yields several metabolites, with M1-1 being one of the most significant in terms of systemic exposure.[1]

The formation of M1-1 involves the E-cyclopentyl-3-hydroxylation of the parent Apatinib molecule.[1] While M1-1 is a major metabolite, its pharmacological activity is reported to be significantly less than that of Apatinib, contributing between 5.42% and 19.3% of the parent drug's activity.[1][3]

Quantitative Data on Apatinib Metabolism

| Parameter | Value | Reference |

| Primary Metabolizing Enzyme | CYP3A4/5 | [1][2][3][4] |

| Minor Metabolizing Enzymes | CYP2D6, CYP2C9, CYP2E1 | [1][3][4] |

Table 1: Key Enzymes Involved in Apatinib Metabolism

| Metabolite | Systemic Exposure (Relative to Apatinib) | Pharmacological Activity (Relative to Apatinib) | Reference |

| M1-1 (E-3-hydroxy-apatinib) | 56% | 5.42% - 19.3% | [1][3] |

| M1-2 (Z-3-hydroxy-apatinib) | 22% | < 1% | [1] |

| M1-6 (Apatinib-25-N-oxide) | 32% | < 1% | [1] |

Table 2: Major Metabolites of Apatinib and their Characteristics

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of Apatinib metabolism. The following sections outline standardized methodologies for key in vitro experiments.

In Vitro Metabolism of Apatinib using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the metabolic stability and metabolite formation of Apatinib in a pool of human liver microsomes.

Materials:

-

Apatinib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing Apatinib (at various concentrations to determine kinetics) and HLMs in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of Apatinib and its metabolites (including M1-1) using a validated LC-MS/MS method.

Metabolism of Apatinib using Recombinant Human CYP3A4

This protocol allows for the specific investigation of CYP3A4's role in Apatinib metabolism.

Materials:

-

Apatinib

-

Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Control incubations (without enzyme or without NADPH)

-

Acetonitrile (or other suitable organic solvent)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare incubation mixtures containing Apatinib, recombinant CYP3A4, and buffer.

-

Pre-incubation: Pre-warm the mixtures to 37°C.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring linear reaction velocity.

-

Reaction Termination: Stop the reaction with a cold organic solvent.

-

Sample Processing: Process the samples by centrifugation to remove the enzyme.

-

Analysis: Quantify the formation of M1-1 and other potential metabolites using LC-MS/MS.

Visualizations

The following diagrams illustrate the metabolic pathway of Apatinib and a typical experimental workflow for studying its metabolism.

Caption: Metabolic pathway of Apatinib.

Caption: In vitro metabolism experimental workflow.

Conclusion

CYP3A4 plays a central and indispensable role in the metabolism of Apatinib, primarily through the formation of the M1-1 metabolite. While the qualitative aspects of this metabolic pathway are well-established, a notable gap exists in the public domain regarding the specific kinetic parameters (Km and Vmax) that govern this transformation. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of Apatinib metabolism. A deeper understanding of these processes is essential for the continued safe and effective use of this important anticancer agent. Future research should prioritize the determination of the precise kinetic constants to enable more accurate predictions of drug-drug interactions and to facilitate the development of personalized dosing strategies.

References

- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Vivo Generation of E-3-hydroxy-apatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo generation of E-3-hydroxy-apatinib, a significant metabolite of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, apatinib. This document details the metabolic pathways, enzymatic contributors, pharmacokinetic data, and relevant experimental methodologies.

Introduction

Apatinib is an oral tyrosine kinase inhibitor that selectively targets VEGFR-2, playing a crucial role in anti-angiogenic cancer therapy.[1] Upon administration, apatinib undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, E-3-hydroxy-apatinib (also referred to as M1-1 or cis-3-hydroxy-apatinib) is a prominent circulating metabolite with some pharmacological activity.[2][3] Understanding the in vivo generation of this metabolite is critical for comprehending the overall pharmacokinetics, efficacy, and potential drug-drug interactions of apatinib.

Metabolic Pathway of Apatinib to E-3-hydroxy-apatinib

The primary route of apatinib biotransformation involves hydroxylation of the cyclopentyl ring, leading to the formation of E-3-hydroxy-apatinib and its stereoisomer, Z-3-hydroxy-apatinib (M1-2 or trans-3-hydroxy-apatinib).[2][3] This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system, predominantly CYP3A4/5.[2][3] Other CYP isoforms, including CYP2D6, CYP2C9, and CYP2E1, contribute to a lesser extent.[2][3]

Following its formation, E-3-hydroxy-apatinib can undergo further phase II metabolism, specifically O-glucuronidation, to form the pharmacologically inactive metabolite E-3-hydroxy-apatinib-O-glucuronide (M9-2).[2][3] This reaction is mainly catalyzed by the enzyme UGT2B7.[2][3]

Quantitative Pharmacokinetic Data

The in vivo exposure of E-3-hydroxy-apatinib and its glucuronidated metabolite are significant in comparison to the parent drug, apatinib. The following table summarizes the key quantitative parameters observed in human studies at steady-state.

| Compound | Steady-State Exposure (% of Apatinib) | Contribution to Pharmacological Activity (% of Apatinib) |

| Apatinib | 100% | Major contributor |

| E-3-hydroxy-apatinib (M1-1) | 56%[2][3] | 5.42% to 19.3%[2][3] |

| Z-3-hydroxy-apatinib (M1-2) | 22%[2][3] | < 1%[2][3] |

| Apatinib-25-N-oxide (M1-6) | 32%[2][3] | < 1%[2][3] |

| E-3-hydroxy-apatinib-O-glucuronide (M9-2) | 125%[2][3] | Inactive[2][3] |

Experimental Protocols

The generation and quantification of E-3-hydroxy-apatinib in vivo are typically investigated through pharmacokinetic studies in preclinical animal models and human clinical trials. Below are generalized methodologies for such experiments.

In Vivo Animal Studies

A common experimental workflow for assessing the in vivo generation of E-3-hydroxy-apatinib in an animal model, such as Sprague-Dawley rats, is outlined below.

Protocol Details:

-

Animal Model: Male and female Sprague-Dawley rats are often used.

-

Drug Administration: Apatinib is typically administered as a single oral dose.

-

Sample Collection:

-

Blood samples are collected serially from the tail vein at predetermined time points into tubes containing an anticoagulant.

-

Urine and feces are collected over specified intervals using metabolic cages.

-

-

Sample Processing:

-

Blood is centrifuged to separate plasma.

-

Fecal samples are homogenized.

-

Analytes are extracted from plasma, urine, and fecal homogenates using solid-phase extraction or liquid-liquid extraction.

-

-

Analytical Method:

-

Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated for the parent drug and its metabolites.

-

In Vitro Human Liver Microsome (HLM) Assays

To identify the specific enzymes responsible for metabolism, in vitro assays using human liver microsomes are conducted.

Protocol Details:

-

Incubation: Apatinib is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: The formation of metabolites is monitored by LC-MS/MS.

-

Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors for different CYP enzymes are co-incubated with apatinib and HLMs. A reduction in the formation of E-3-hydroxy-apatinib in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

Recombinant Enzyme Assays: To confirm the role of specific enzymes, apatinib is incubated with recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6).

Conclusion

The in vivo generation of E-3-hydroxy-apatinib is a key metabolic pathway for apatinib, primarily mediated by CYP3A4/5. While this metabolite contributes to the overall pharmacological activity of the drug, its subsequent glucuronidation leads to an inactive form. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical application of apatinib. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and oncology.

References

- 1. Phase III Study of Apatinib Tablets in the Treatment of Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]

- 2. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Elucidation of Apatinib Metabolite M1-1 (E-3-hydroxy-apatinib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Apatinib metabolite M1-1, identified as E-3-hydroxy-apatinib. The following sections detail the experimental protocols for isolation, purification, and characterization, present quantitative data in structured tables, and include visualizations of the analytical workflow.

Introduction to Apatinib Metabolism

Apatinib, a potent oral tyrosine kinase inhibitor, selectively targets the vascular endothelial growth factor receptor 2 (VEGFR-2), playing a crucial role in anti-angiogenic cancer therapy. Following administration, Apatinib undergoes extensive metabolism, leading to the formation of several metabolites. One of the major circulating metabolites is M1-1, which has been identified as E-3-hydroxy-apatinib. The structural confirmation of this metabolite is paramount for understanding its pharmacokinetic profile, potential pharmacological activity, and overall contribution to the safety and efficacy of Apatinib.

The structural elucidation of M1-1 relies on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The definitive structure is confirmed by comparing the spectral data of the isolated metabolite with that of a synthetically prepared reference standard.

Experimental Protocols

Isolation and Purification of this compound from Human Plasma

A robust method for the isolation and purification of M1-1 from a biological matrix like human plasma is essential to obtain a sample of sufficient purity and quantity for spectroscopic analysis, particularly NMR.

Protocol:

-

Sample Pre-treatment:

-

Pool plasma samples from subjects administered with Apatinib.

-

Perform protein precipitation to remove high molecular weight biological components. A common method involves the addition of a threefold volume of cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the drug and its metabolites.

-

-

Solid-Phase Extraction (SPE) for Initial Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the analytes of interest, including Apatinib and its metabolites, with a higher concentration of organic solvent (e.g., 90% methanol in water).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification:

-

Reconstitute the dried residue in a suitable mobile phase.

-

Inject the reconstituted sample into a preparative HPLC system equipped with a C18 column.

-

Employ a gradient elution method to achieve separation of the various metabolites. A typical mobile phase system consists of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Monitor the elution profile using a UV detector.

-

Collect the fraction corresponding to the retention time of M1-1, as previously determined by analytical HPLC-MS.

-

Repeat the collection process with multiple injections to accumulate a sufficient amount of the purified metabolite.

-

Evaporate the collected fractions to dryness to obtain the isolated M1-1.

-

UPLC-MS/MS Analysis for Identification and Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for the initial identification and subsequent quantification of Apatinib and its metabolites in biological samples.[1]

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-programmed gradient is used to separate the parent drug from its metabolites.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 150 L/h

-

Desolvation Gas Flow: 1000 L/h

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. For the structural elucidation of M1-1, both one-dimensional (¹H) and two-dimensional (¹³C, COSY, HSQC, HMBC) NMR experiments are performed on the purified metabolite and the synthetic reference standard.

Sample Preparation:

-

Dissolve a sufficient amount (typically >1 mg) of the purified M1-1 or the synthetic standard in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

NMR Spectrometer: Bruker Avance series (or equivalent) operating at a proton frequency of 400 MHz or higher.

Experiments:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

By comparing the NMR spectra of the isolated metabolite with the synthetic standard, the exact position of the hydroxyl group and the stereochemistry (E configuration) can be unequivocally confirmed.

Data Presentation

The following tables summarize the key quantitative data obtained from the analytical characterization of this compound.

Table 1: UPLC-MS/MS Parameters for Apatinib and Metabolite M1-1

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Apatinib | 398.2 | 211.1 | 30 | 25 |

| M1-1 (E-3-hydroxy-apatinib) | 414.2 | 211.1 | 35 | 28 |

Table 2: Hypothetical ¹H NMR Data for E-3-hydroxy-apatinib (M1-1) in DMSO-d₆ (400 MHz)

Note: As the specific NMR data for M1-1 is not publicly available, this table represents a hypothetical dataset based on the known structure of Apatinib and the expected chemical shifts for a hydroxylated analog. The actual experimental data would be required for definitive structural confirmation.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.50 | d | 4.8 | 2H | Pyridine H |

| 8.35 | s | 1H | Pyridine H | |

| 7.90 | d | 8.0 | 1H | Pyridine H |

| 7.65 | d | 8.8 | 2H | Phenyl H |

| 7.40 | d | 8.8 | 2H | Phenyl H |

| 7.25 | d | 4.8 | 2H | Pyridine H |

| 4.60 | d | 5.6 | 2H | -CH₂-Pyridine |

| 4.20 | m | 1H | -CHOH- | |

| 2.20 - 1.80 | m | 6H | Cyclopentyl H | |

| 9.80 | s | 1H | -NH- (Amide) | |

| 8.80 | t | 5.6 | 1H | -NH- (Methylene) |

| 5.10 | d | 4.0 | 1H | -OH |

Table 3: Hypothetical ¹³C NMR Data for E-3-hydroxy-apatinib (M1-1) in DMSO-d₆ (100 MHz)

Note: This is a hypothetical dataset for illustrative purposes.

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C=O (Amide) |

| 158.0 | Pyridine C |

| 150.0 | Pyridine C |

| 149.5 | Pyridine C-H |

| 142.0 | Phenyl C |

| 138.0 | Pyridine C |

| 135.0 | Phenyl C |

| 122.0 | Phenyl C-H |

| 120.0 | Phenyl C-H |

| 118.0 | Pyridine C-H |

| 110.0 | Pyridine C |

| 108.0 | Pyridine C-H |

| 121.0 | C≡N |

| 75.0 | C-OH |

| 55.0 | C-CN |

| 45.0 | -CH₂-Pyridine |

| 38.0 | Cyclopentyl CH₂ |

| 35.0 | Cyclopentyl CH₂ |

| 25.0 | Cyclopentyl CH₂ |

Visualizations

The following diagrams illustrate the key processes involved in the structural elucidation of this compound.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Metabolic pathway of Apatinib to M1-1.

Conclusion

The structural elucidation of this compound as E-3-hydroxy-apatinib is a critical step in understanding the complete metabolic profile of the drug. This process requires a synergistic approach, combining meticulous isolation and purification techniques with high-resolution analytical methods such as UPLC-MS/MS and NMR spectroscopy. The confirmation of the metabolite's structure by comparison with a synthetically derived reference standard ensures accuracy and provides a solid foundation for further pharmacokinetic and toxicological studies. This in-depth knowledge is invaluable for drug development professionals in optimizing therapeutic strategies and ensuring patient safety.

References

Early-Stage Investigation of Apatinib M1-1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, an oral small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By targeting the ATP binding site of VEGFR-2, Apatinib effectively blocks downstream signaling pathways crucial for angiogenesis, a process vital for tumor growth and metastasis.[1][4][5] While the bioactivity of the parent compound, Apatinib, has been extensively studied, a comprehensive understanding of its metabolites is crucial for a complete picture of its pharmacological profile. This technical guide focuses on the early-stage investigation of the bioactivity of Apatinib M1-1, a major metabolite of Apatinib.

Metabolism of Apatinib and the Significance of M1-1

Apatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1.[1][6] This biotransformation results in the formation of several metabolites, with M1-1 (E-3-hydroxy-apatinib), M1-2 (Z-3-hydroxy-apatinib), and M1-6 (apatinib-25-N-oxide) being significant circulating metabolites.[1][6] Notably, the major circulating metabolite, E-3-hydroxy-apatinib-O-glucuronide (M9-2), is considered pharmacologically inactive.[1][6]

Among the active metabolites, M1-1 is of particular interest due to its substantial systemic exposure. The steady-state exposure of M1-1 is approximately 56% of that of the parent drug, Apatinib.[1][6] While direct and extensive studies on the bioactivity of isolated M1-1 are limited, its contribution to the overall pharmacological effect of Apatinib has been estimated.

Quantitative Data on Apatinib and its Metabolite M1-1

The following tables summarize key quantitative data for Apatinib and its M1-1 metabolite.

Table 1: In Vitro Inhibitory Activity of Apatinib

| Target | IC50 (nM) | Cell Line/Assay Condition |

| VEGFR2 | 1 | Kinase activity assay |

| c-Kit | 429 | Kinase activity assay |

| c-Src | 530 | Kinase activity assay |

| RET | 13 | Kinase activity assay |

| PDGFRβ | - | Inhibition of cellular phosphorylation |

Data compiled from multiple sources.[3][7]

Table 2: Pharmacokinetic and Estimated Activity of Apatinib M1-1

| Parameter | Value | Notes |

| Steady-State Exposure (relative to Apatinib) | 56% | Represents the relative concentration in plasma at steady state. |

| Estimated Pharmacological Contribution | 5.42% - 19.3% | Calculated based on pharmacological activity index values, indicating its contribution to the overall effect of Apatinib. |

Data is derived from human pharmacokinetic studies.[1][6]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or various cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Apatinib or M1-1 (typically ranging from nanomolar to micromolar). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Tumor Xenograft Model

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.

-

Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells in 0.1 mL of serum-free medium) is subcutaneously injected into the right flank of each mouse.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Apatinib, or M1-1).

-

Drug Administration: The compounds are administered orally once daily at specified doses (e.g., 50 mg/kg or 150 mg/kg for Apatinib).[2]

-

Tumor Measurement: Tumor volume is measured every other day using calipers and calculated using the formula: (length × width²) / 2.

-

Body Weight Monitoring: The body weight of the mice is monitored regularly as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).

-

Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine the significance of the anti-tumor effects of the treatments.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of Apatinib, and likely its active metabolite M1-1, involves the inhibition of the VEGFR-2 signaling pathway. The following diagrams illustrate this pathway and a general workflow for investigating the bioactivity of such compounds.

Caption: Apatinib/M1-1 inhibits the VEGFR-2 signaling pathway.

Caption: General workflow for bioactivity investigation.

Conclusion

The early-stage investigation of Apatinib's metabolite, M1-1, reveals it to be a pharmacologically active compound that likely contributes to the overall therapeutic effect of Apatinib. With a systemic exposure that is more than half that of the parent drug, its bioactivity, although estimated to be less potent than Apatinib, cannot be overlooked. The primary mechanism of action is presumed to be the inhibition of the VEGFR-2 signaling pathway, consistent with the activity of Apatinib.

However, there is a clear need for further dedicated research to fully characterize the bioactivity of Apatinib M1-1. Future studies should focus on isolating the M1-1 metabolite and performing comprehensive in vitro and in vivo experiments to determine its specific inhibitory concentrations, anti-proliferative and anti-angiogenic effects, and its distinct pharmacological profile. A more in-depth understanding of the bioactivity of M1-1 will provide a more complete picture of Apatinib's mechanism of action and could inform future drug development and optimization strategies.

References

- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ec.bioscientifica.com [ec.bioscientifica.com]

- 3. Apatinib (Rivoceranib, YN-968D1) | VEGFR inhibitor | CAS 811803-05-1 (free base) | Buy Apatinib (Rivoceranib, YN-968D1) from Supplier InvivoChem [invivochem.com]

- 4. Progress in the treatment of solid tumors with apatinib: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Apatinib mesylate | VEGFR inhibitor | CAS 1218779-75-9 | Buy Apatinib mesylate from Supplier InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Apatinib Metabolite M1-1 by LC-MS/MS

This document provides detailed application notes and protocols for the quantitative analysis of Apatinib and its major active metabolite, M1-1 (cis-3-hydroxy-apatinib), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Apatinib is an oral small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in tumor angiogenesis.[1][2] The parent drug is extensively metabolized in the human body, leading to the formation of several metabolites. Among these, cis-3-hydroxy-apatinib (M1-1) is a major circulating metabolite.[3] Accurate and sensitive quantification of both apatinib and M1-1 is essential for pharmacokinetic assessments and therapeutic drug monitoring. LC-MS/MS offers a robust and sensitive platform for the simultaneous determination of these compounds in biological samples.[3][4]

Signaling Pathway of Apatinib

Apatinib primarily exerts its anti-angiogenic effects by inhibiting VEGFR-2. This action blocks downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival, thereby suppressing tumor growth.[1][5][6]

Caption: Apatinib's mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of apatinib and its metabolite M1-1 is detailed below. This protocol is based on established methodologies for the analysis of apatinib and its metabolites in human plasma.[3]

Materials and Reagents

-

Apatinib and M1-1 reference standards

-

Internal Standard (IS), e.g., Vatalanib

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatography: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Software: Data acquisition and analysis software

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 5 mmol/L ammonium acetate with 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient can be optimized for separation. |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Transitions | To be determined by direct infusion of standards. Example transitions could be: Apatinib: m/z 474.2 → 361.1 M1-1: m/z 490.2 → 361.1 IS (Vatalanib): m/z 325.2 → 148.1 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for the quantification of apatinib and M1-1.

Caption: Workflow for LC-MS/MS analysis of Apatinib and M1-1.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a robust LC-MS/MS method for apatinib and its metabolites.[3][4]

| Parameter | Apatinib | M1-1 (cis-3-hydroxy-apatinib) |

| Linearity Range (ng/mL) | 3.00 - 2000 | 3.00 - 2000 |

| LLOQ (ng/mL) | 3.00 | 3.00 |

| Intra-assay Precision (%RSD) | < 11.3% | < 11.3% |

| Inter-assay Precision (%RSD) | < 13.8% | < 13.8% |

| Accuracy (% Bias) | -5.8% to 3.3% | -5.8% to 3.3% |

| Recovery | > 85% | > 85% |

| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of apatinib and its active metabolite M1-1 in biological matrices. The detailed protocol and established performance characteristics make this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. Adherence to the outlined procedures will ensure high-quality data for informed decision-making in research and clinical settings.

References

- 1. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]

- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apatinib suppresses the Proliferation and Apoptosis of Gastric Cancer Cells via the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Application Note: Quantification of M-3-hydroxy-apatinib in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of M-3-hydroxy-apatinib, a major metabolite of the antiangiogenic agent apatinib, in human plasma. The protocol outlined below is adapted from a validated method for the simultaneous determination of apatinib and its primary metabolites.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving apatinib. The simple protein precipitation extraction and rapid chromatographic separation make it suitable for high-throughput analysis in a clinical or research laboratory setting.

Introduction

Apatinib is an oral tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a key role in tumor angiogenesis.[4] It is extensively metabolized in humans, with major circulating metabolites including cis-3-hydroxy-apatinib (M1-1) and trans-3-hydroxy-apatinib (M1-2).[1][3] Accurate quantification of these metabolites in human plasma is essential for understanding the overall pharmacological profile and disposition of apatinib. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of M-3-hydroxy-apatinib.

Experimental

Materials and Reagents

-

Analytes: M-3-hydroxy-apatinib (cis and trans isomers) reference standards

-

Internal Standard (IS): Vatalanib

-

Solvents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade)

-

Buffer: Ammonium acetate

-

Human Plasma: K2-EDTA as anticoagulant

Instrumentation

-

Liquid Chromatography: Agilent 1200 Series HPLC system or equivalent

-

Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Zorbax Eclipse XDB C18 column (50 mm × 4.6 mm, 1.8 µm)[1][3]

Sample Preparation

A simple protein precipitation method is employed for the extraction of M-3-hydroxy-apatinib and the internal standard from human plasma.

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Vatalanib).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)[1][3]

-

Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.6 mL/min

-

Gradient Elution:

-

0-1.5 min: 20% B

-

1.5-4.0 min: 20-90% B

-

4.0-6.0 min: 90% B

-

6.0-6.1 min: 90-20% B

-

6.1-9.0 min: 20% B

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

cis-3-hydroxy-apatinib (M1-1): m/z 414.2 → 340.1

-

trans-3-hydroxy-apatinib (M1-2): m/z 414.2 → 340.1

-

Vatalanib (IS): m/z 325.1 → 281.1

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 550 °C

-

Curtain Gas: 20 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 3.00 to 2000 ng/mL for M-3-hydroxy-apatinib.[1][3]

| Parameter | Value |

| Linear Range | 3.00 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated at three quality control (QC) concentrations.

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |

| M-3-hydroxy-apatinib | Low QC | < 11.3% | < 13.8% | -5.8% to 3.3% |

| Mid QC | < 11.3% | < 13.8% | -5.8% to 3.3% | |

| High QC | < 11.3% | < 13.8% | -5.8% to 3.3% | |

| Data adapted from the simultaneous analysis of apatinib and its metabolites.[1][3] |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| M-3-hydroxy-apatinib | Not explicitly stated, but method was successfully applied | Not explicitly stated, but method was successfully applied |

Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of M-3-hydroxy-apatinib in human plasma.

Caption: Workflow for M-3-hydroxy-apatinib quantification.

Signaling Pathway Context

Apatinib functions by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis. The metabolism of apatinib to M-3-hydroxy-apatinib is a key aspect of its pharmacokinetics.

References

- 1. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 3. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study [agris.fao.org]

- 4. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: E-3-hydroxy-apatinib as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, a potent vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, is an established therapeutic agent in oncology. Its metabolism in humans is extensive, leading to the formation of several metabolites. Among these, E-3-hydroxy-apatinib (M1-1) is a major circulating metabolite, contributing significantly to the overall pharmacological profile of the parent drug.[1][2] Accurate and precise quantification of E-3-hydroxy-apatinib is therefore critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.

These application notes provide detailed protocols and essential data for the use of E-3-hydroxy-apatinib as a reference standard in analytical assays. The information herein is intended to guide researchers in developing and validating robust analytical methods for the quantification of this key metabolite in various biological matrices.

Physicochemical Properties and Pharmacokinetics

E-3-hydroxy-apatinib is formed through the hydroxylation of the cyclopentyl ring of apatinib, a biotransformation primarily mediated by the cytochrome P450 enzymes CYP3A4/5.[1][2] It is further metabolized via O-glucuronidation by UGT2B7.[1] The steady-state exposure of E-3-hydroxy-apatinib is approximately 56% of the parent drug, apatinib.[1] While apatinib is the major contributor to the overall pharmacological activity, E-3-hydroxy-apatinib also exhibits pharmacological activity, contributing 5.42% to 19.3% of the parent drug's effect.[1][2]

| Parameter | Value | Reference |

| Metabolite Name | E-3-hydroxy-apatinib (M1-1) | [1] |

| Precursor Drug | Apatinib | [1] |

| Metabolic Enzymes | CYP3A4/5 (formation), UGT2B7 (glucuronidation) | [1] |

| Steady-State Exposure (relative to Apatinib) | 56% | [1] |

| Pharmacological Activity (relative to Apatinib) | 5.42% - 19.3% | [1][2] |

Application 1: Quantification in Biological Matrices by LC-MS/MS

The most common application of E-3-hydroxy-apatinib as a reference standard is in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its quantification in biological samples such as plasma.

Experimental Workflow

Caption: LC-MS/MS workflow for E-3-hydroxy-apatinib quantification.

Protocol: Preparation of Stock and Working Solutions

Materials:

-

E-3-hydroxy-apatinib reference standard

-

HPLC-grade methanol

-

DMSO (optional, for initial solubilization)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Procedure:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of E-3-hydroxy-apatinib reference standard.

-

Transfer the powder to a 1.0 mL volumetric flask.

-

Dissolve the compound in a small amount of DMSO if necessary, then bring to volume with methanol.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in an amber vial.

-

-